molecular formula C3Cl4N2S B1616232 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole CAS No. 5848-93-1

5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole

Cat. No. B1616232
CAS RN: 5848-93-1
M. Wt: 237.9 g/mol
InChI Key: MARKPJMFLDWCID-UHFFFAOYSA-N
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Description

5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (5-CTT) is an important organic compound with a wide range of industrial and scientific applications. It is a member of the thiadiazole family and is an important building block in the synthesis of a variety of heterocyclic compounds. 5-CTT is used in the synthesis of dyes, pharmaceuticals, and other compounds, and is also used in the synthesis of polymers. In recent years, 5-CTT has been studied extensively for its potential to be used in a variety of applications, including as a catalyst in organic synthesis, as an inhibitor of certain enzymes, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis of Trichloromethylated Oxindoles

Oxindoles: are important compounds in medicinal chemistry due to their presence in various natural products and pharmaceuticals. The trichloromethyl group in 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can be used for the aryltrichloromethylation of N-arylacrylamides, leading to the synthesis of trichloromethylated oxindoles . This process is facilitated by visible-light-mediated radical reactions, which are environmentally friendly and offer good functional group tolerance.

Development of Antibacterial Agents

The compound’s derivatives, such as 5-Chloro-2-pentanone (5C2P) , are utilized in the synthesis of antibacterial agents. These agents include quinoline, chloroquine, and quinolone drugs, which are used to treat diseases like malaria and rheumatism . The efficient chlorination reagent triphosgene is used for the synthesis of 5C2P from 3-acetyl-1-propanol, highlighting the compound’s role in developing new medicinal treatments.

Agricultural Chemicals

In the agrochemical industry, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole derivatives serve as precursors for pesticides. Over the last two decades, more than 50% of the pesticides launched have been fluorinated, indicating the importance of such compounds in crop protection .

Photoredox Catalysis

The compound is involved in photoredox catalysis , a field that has gained attention for its environmental compatibility. It enables the synthesis of polyhalogenated alkanes, which are used as radical precursors in various transformations, including the formation of trichloromethyl functionalized compounds .

Radical Aryltrichloromethylation

This application involves the introduction of a trichloromethyl group into organic frameworks, which is of significant interest due to the synthetic applications and biological properties of the resulting compounds. The radical aryltrichloromethylation reaction is a key method for achieving this .

Environmental Chemistry

The compound’s role in environmental chemistry is linked to its use in visible-light-induced radical reactions . These reactions avoid hazardous radical initiators and represent an environmentally friendly alternative to traditional radical transformations .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a trichloromethyl group are a subclass of the organochlorines . Organochlorines have a wide range of targets, depending on their specific structure and functional groups.

Mode of Action

The trichloromethyl group generally lowers the basicity of organic compounds . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Result of Action

Compounds containing a trichloromethyl group have been used in the synthesis of various derivatives with potential anticancer activity .

properties

IUPAC Name

5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4N2S/c4-2-8-1(9-10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARKPJMFLDWCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064021
Record name 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5848-93-1
Record name 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5848-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between trichloroacetamidine and trichloromethanesulfenyl chloride to produce 3-trichloromethyl-5-chloro-1,2,4-thiadiazole appears to be a complex set of reactions occurring simultaneously which may be represented as follows: ##SPC1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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